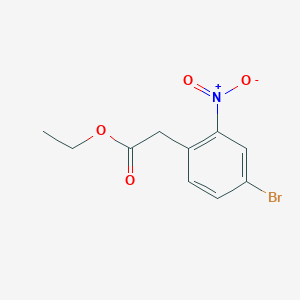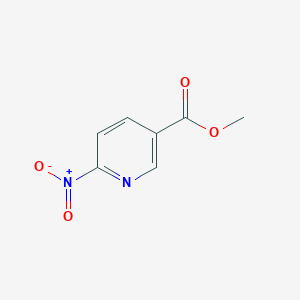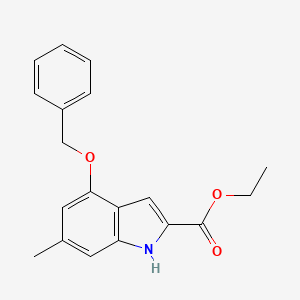
Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate
Übersicht
Beschreibung
The compound “Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate” is likely an organic compound that contains an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The indole ring is substituted at the 4-position with a benzyloxy group and at the 6-position with a methyl group. Additionally, a carboxylate ester functional group is attached to the 2-position of the indole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring, the benzyloxy group, the methyl group, and the ethyl carboxylate ester . These functional groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The indole ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The benzyloxy group could potentially undergo cleavage reactions, and the ester could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate ester and the benzyloxy group could impact its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate is an intermediate in synthetic chemistry, especially in the synthesis of indole derivatives. It's used in various chemical transformations due to its reactive sites. For instance, Tani et al. (1996) developed a strategy for indole synthesis starting from ethyl pyrrole-2-carboxylate, leading to several indoles functionalized on the benzene moiety, highlighting the versatility of such compounds in synthesizing complex structures (Tani et al., 1996). Similarly, Mayer et al. (2002) explored the reactivity of related compounds in producing 1,4‐Oxazinoindole derivatives, indicating the potential of such intermediates in generating novel heterocyclic compounds with diverse applications (Mayer et al., 2002).
Advanced Organic Synthesis Techniques
Research by Tanaka et al. (1979) on the synthesis of 4H-furo[3,2-b]indole derivatives from similar compounds showcases the use of advanced organic synthesis techniques to access structurally complex indoles, which can be pivotal in pharmaceutical research and development (Tanaka et al., 1979). Pete et al. (2006) demonstrated a facile synthesis of formyl-1H-indole-2-carboxylates from related structures, illustrating the utility of such intermediates in constructing valuable synthetic intermediates (Pete et al., 2006).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 6-methyl-4-phenylmethoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-3-22-19(21)17-11-15-16(20-17)9-13(2)10-18(15)23-12-14-7-5-4-6-8-14/h4-11,20H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNOVLRYIWAXHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=C2OCC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

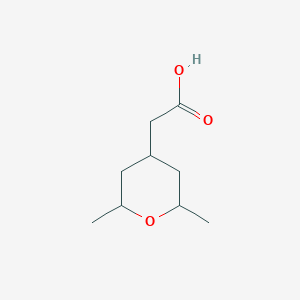
![2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B1324296.png)
![1,9-Diazaspiro[5.5]undecan-2-one](/img/structure/B1324300.png)
![8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B1324302.png)
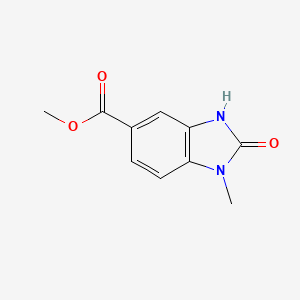
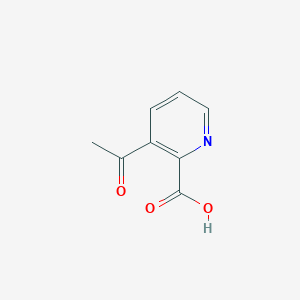
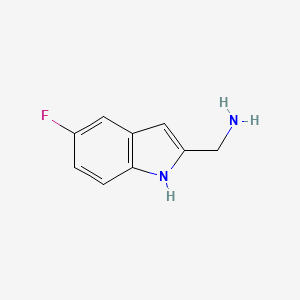
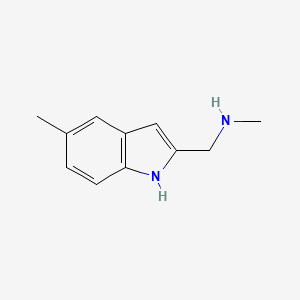
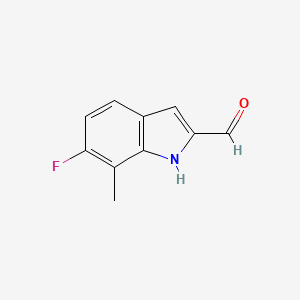
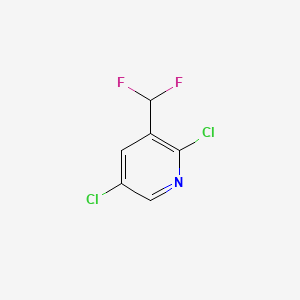
![2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1324322.png)
